molecular formula C20H26N2O3S B3618795 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-methylbenzamide

N-{4-[(dipropylamino)sulfonyl]phenyl}-2-methylbenzamide

Cat. No. B3618795
M. Wt: 374.5 g/mol
InChI Key: NXOBKOKHKVULKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(dipropylamino)sulfonyl]phenyl}-2-methylbenzamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a potent inhibitor of a class of enzymes known as metalloproteases, which are involved in a variety of physiological and pathological processes. In

Scientific Research Applications

N-{4-[(dipropylamino)sulfonyl]phenyl}-2-methylbenzamide has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is its use as a metalloprotease inhibitor. Metalloproteases are a class of enzymes that are involved in a variety of physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer metastasis. This compound has been shown to be a potent inhibitor of several metalloproteases, including MMP-2, MMP-9, and ADAM-17.
In addition to its use as a metalloprotease inhibitor, this compound has also been studied for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory, antitumor, and antiviral activities, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-{4-[(dipropylamino)sulfonyl]phenyl}-2-methylbenzamide involves its binding to the active site of metalloproteases, thereby inhibiting their activity. This inhibition results in the suppression of various physiological and pathological processes that are mediated by these enzymes, including tumor growth, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including its ability to inhibit metalloproteases, suppress tumor growth, and reduce inflammation. It has also been shown to have antiviral activity against several viruses, including HIV-1 and HCV.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-{4-[(dipropylamino)sulfonyl]phenyl}-2-methylbenzamide in lab experiments is its potency as a metalloprotease inhibitor. This allows for the suppression of various physiological and pathological processes that are mediated by these enzymes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research on N-{4-[(dipropylamino)sulfonyl]phenyl}-2-methylbenzamide. One potential area of research is its use in the development of new drugs for the treatment of various diseases, including cancer and viral infections. Another potential area of research is the identification of new metalloprotease inhibitors that are more potent and selective than this compound. Finally, the development of new methods for synthesizing this compound and related compounds could lead to more efficient and cost-effective production of these compounds for research and drug development purposes.

properties

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-4-14-22(15-5-2)26(24,25)18-12-10-17(11-13-18)21-20(23)19-9-7-6-8-16(19)3/h6-13H,4-5,14-15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOBKOKHKVULKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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